1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide
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Overview
Description
The compound “1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide” belongs to a class of compounds that have been synthesized and evaluated for their biological activity . These compounds have shown promising results in various biological evaluations, including anti-proliferative activity against different cell lines .
Synthesis Analysis
The synthesis of similar compounds involves a coupling reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds has been analyzed based on IR, 1H-NMR, 13C-NMR, and mass spectral data . Further molecular docking studies have been accomplished to investigate the probable binding mode and key active site interactions in proteins .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been analyzed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide information about the molecular structure and chemical bonds in the compound.Scientific Research Applications
Synthesis and Biological Properties
1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide and its derivatives have been studied for their synthesis and biological properties. One study described the synthesis process involving ethyl 2-aminobenzo[d]thiazole-6-carboxylate and piperidine, leading to the formation of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. The resultant compounds exhibited good antibacterial and antifungal activities, highlighting their potential in microbial resistance applications (Shafi, Rajesh, & Senthilkumar, 2021).
Anti-Arrhythmic Activity
Piperidine-based benzothiazole derivatives, including those similar to this compound, have been evaluated for their anti-arrhythmic activity. These compounds were synthesized through various reactions and showed significant activity in this domain (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Antimicrobial and Antifungal Properties
The compound has been linked to antimicrobial and antifungal properties. In one study, derivatives of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones showed promising anti-mycobacterial potential, with some compounds exhibiting low cytotoxicity and effective inhibition against Mycobacterium tuberculosis (Pancholia et al., 2016).
Anti-Acetylcholinesterase Activity
A series of piperidine derivatives, similar in structure to the subject compound, demonstrated notable anti-acetylcholinesterase (anti-AChE) activity. These findings suggest potential applications in treating diseases like Alzheimer’s, where AChE inhibitors are relevant (Sugimoto et al., 1990).
Future Directions
The future directions for research on “1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide” and similar compounds could include further exploration of their biological activity and potential therapeutic applications. Additionally, more detailed studies on their synthesis, chemical reactions, and mechanism of action could provide valuable insights .
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the activity of COX-1 and COX-2, the compound prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of this process .
Result of Action
The inhibition of COX-1 and COX-2 by the compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of this process . The compound has demonstrated excellent COX-2 Selectivity Index (SI) values and even showed significant inhibition of albumin denaturation .
Properties
IUPAC Name |
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoacetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c16-12(20)9-5-7-19(8-6-9)14(22)13(21)18-15-17-10-3-1-2-4-11(10)23-15/h1-4,9H,5-8H2,(H2,16,20)(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWACPAQNRFPJNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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